Technical Monograph: 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride
Technical Monograph: 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride
Topic: 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride CAS Number: 1185325-87-4[1][2][3]
Advanced Scaffold for Conformational Control in Medicinal Chemistry[1]
Executive Summary
In the landscape of modern drug discovery, 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride (CAS: 1185325-87-4) represents a critical structural motif for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1] Unlike simple isonipecotic acid derivatives, this scaffold features a geminal substitution at the C4 position , introducing a quaternary carbon that restricts conformational flexibility.
This "gem-dimethyl" effect (Thorpe-Ingold effect) is a proven strategy to lock bioactive conformations, enhance metabolic stability by blocking alpha-oxidation, and modulate lipophilicity.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and application in high-affinity ligand design.[1]
Chemical Identity & Physicochemical Profile[1][4][5][6][7]
Nomenclature and Identifiers
| Parameter | Specification |
| Chemical Name | 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride |
| CAS Number | 1185325-87-4 |
| Synonyms | 4-Methyl-1-methylpiperidine-4-carboxylic acid HCl; 1,4-Dimethylisonipecotic acid HCl |
| Molecular Formula | C₈H₁₅NO₂[1] · HCl |
| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Base) |
| SMILES | CN1CCC(C)(CC1)C(=O)O.Cl |
Structural Analysis
The molecule consists of a piperidine ring distorted by two methyl groups:[1]
-
N-Methyl (Position 1): Increases basicity and lipophilicity compared to the secondary amine.[1]
-
C-Methyl (Position 4): Creates a quaternary center alpha to the carboxylate.[1] This steric bulk hinders rotation of the carboxyl group, potentially locking it into a bioactive orientation relative to the nitrogen pharmacophore.[1]
Key Properties[1]
-
Appearance: White to off-white crystalline solid.[1]
-
Solubility: Highly soluble in water, methanol, and DMSO due to the ionic hydrochloride lattice.
-
Acidity (pKa): The carboxylic acid typically exhibits a pKa ~2.5–3.5, while the tertiary amine has a pKa ~9.5–10.5, existing as a zwitterion in neutral solution (before HCl addition).
Synthesis & Manufacturing Methodologies
The synthesis of 1,4-dimethylpiperidine-4-carboxylic acid requires constructing the quaternary center at C4, which is the rate-limiting step in terms of synthetic complexity.[1] Two primary routes are employed: Alpha-Alkylation (Route A) and Reductive Methylation (Route B).[1]
Route A: De Novo Quaternary Center Construction
This route is preferred when starting from non-methylated precursors.[1] It utilizes the acidity of the alpha-proton in isonipecotic esters.[1]
-
Protection: Start with Ethyl 1-benzylpiperidine-4-carboxylate to mask the amine.[1]
-
Alpha-Alkylation: Treatment with Lithium Diisopropylamide (LDA) at -78°C generates the enolate, which is trapped with Methyl Iodide (MeI) to install the C4-methyl group.
-
Deprotection/Methylation: Hydrogenolysis (Pd/C, H₂) removes the benzyl group.[1] Subsequent Eschweiler-Clarke reaction (HCHO/HCOOH) installs the N-methyl.
-
Hydrolysis & Salt Formation: Acidic hydrolysis of the ester followed by HCl treatment yields the target hydrochloride.[1]
Route B: Derivatization of 4-Methylisonipecotic Acid
If 4-methylisonipecotic acid is available, the synthesis is streamlined to N-methylation.[1]
-
Reductive Amination: Reaction with Formaldehyde and Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation.[1]
-
Salt Formation: Precipitation with anhydrous HCl in dioxane/ether.
Synthesis Workflow Diagram
Figure 1: Strategic synthesis via alpha-alkylation of isonipecotic ester, highlighting the construction of the quaternary carbon.
Applications in Drug Discovery[1][8][9]
Conformational Restriction (The Gem-Dimethyl Effect)
The introduction of the methyl group at C4 creates steric strain that reduces the entropic penalty of binding to a protein target.[1] By limiting the rotational freedom of the carboxylic acid (or amide derivatives), the molecule is pre-organized into a bioactive conformation.[1] This often leads to:
-
Increased Potency: Higher affinity due to reduced entropy loss upon binding.[1]
-
Selectivity: Steric bulk prevents binding to off-target receptors with smaller binding pockets.
Metabolic Stability
The C4 position in simple piperidines is susceptible to metabolic oxidation.[1] The substitution of the alpha-hydrogen with a methyl group blocks this metabolic soft spot, potentially extending the half-life (
Bioisosterism
This scaffold serves as a bioisostere for:
-
Proline: Providing a rigid turn in peptide mimetics.
-
Cyclic Amino Acids: Used in the design of peptidomimetics for GPCR ligands (e.g., opioid receptors, somatostatin receptors).
Handling, Safety, and Analytics[8]
Analytical Specifications
To ensure the integrity of experimental data, the compound must meet specific purity criteria.
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (D₂O) | Consistent with structure; integration of N-Me (~2.8 ppm) and C-Me (~1.2 ppm). |
| Purity | HPLC | >97% (Area %) |
| Chloride Content | Titration (AgNO₃) | 17.5% – 19.0% (Theoretical: 18.3%) |
| Water Content | Karl Fischer | <1.0% (Hygroscopic nature requires tight control) |
Safety Protocols
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[1]
-
Storage: Store at room temperature under an inert atmosphere (Nitrogen/Argon). The salt is hygroscopic; exposure to moisture can lead to clumping and stoichiometry errors.
References
-
Lead Sciences. (n.d.). Compound Summary: 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride.[1][2][3][5] Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 19872414, N,N-dimethylpiperidine-4-carboxamide hydrochloride (Structural Analog Reference). Retrieved January 30, 2026, from [Link]
-
Google Patents. (2012).[1] CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.[6] (Reference for general piperidine methylation methodologies). Retrieved January 30, 2026, from
Sources
- 1. 2971-79-1|Methyl piperidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride - Lead Sciences [lead-sciences.com]
- 3. 1185325-87-4|1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O | CID 19872414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dimethylpiperidine-4-carboxylic Acid Hydrochloride [lgcstandards.com]
- 6. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
